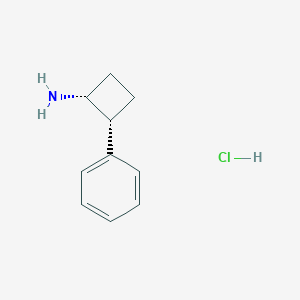
(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
The compound (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride is a derivative of cyclobutane, which is a molecule of interest in medicinal chemistry due to its unique structural properties. Cyclobutane derivatives are known for their potential as lead inhibitors of various enzymes, including hydrolase enzymes such as serine proteases and metalloproteases . The synthesis of cyclobutane-containing compounds often involves complex stereochemistry, as evidenced by the preparation of enantiomerically pure 2-aminocyclobutane-1-carboxylic acids . Additionally, cyclobutane derivatives have been incorporated into beta-peptides, demonstrating the cyclobutane ring's ability to promote rigid molecular structures .
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. One approach involves the use of a protected α-aminocyclobutanone, which can be converted into amide and sulfonamide-functionalized derivatives . Another method includes the construction of the cyclobutane ring via a [2+2] photocycloaddition reaction, starting from a chiral bicyclic compound . Furthermore, an asymmetric Strecker synthesis from 2-benzyloxycyclobutanone can yield optically active amino acids with the desired stereochemistry . These synthetic routes highlight the versatility and complexity of synthesizing cyclobutane-based compounds.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant conformational rigidity to the molecule. The absolute configuration of such compounds can be established through techniques like X-ray crystallography . Additionally, the cyclobutane ring can act as a structure-promoting unit, as seen in the synthesis of beta-peptides, where it contributes to the formation of strong intramolecular hydrogen bonds and cis-fused octane structural units .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including photolysis. For instance, the photodimerization of phenyl-substituted cyclobutane in hydrochloric acid can lead to the formation of syn-head-to-tail photodimers. These photodimers can then undergo photolysis under UV light, reverting to their monomeric forms and subsequently isomerizing from trans to cis configurations . This demonstrates the photochemical reactivity of cyclobutane derivatives and their potential for dynamic structural changes.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity of the cyclobutane ring can affect the compound's solubility, melting point, and overall stability. The presence of functional groups, such as amino or carboxylic acid groups, can also impact the compound's acidity, basicity, and hydrogen bonding capability. The stereochemistry of the cyclobutane derivatives is crucial for their biological activity, as it can determine the specificity and potency of enzyme inhibition . The photoreactivity of these compounds, as shown in photolysis studies, further illustrates their potential for applications in photochemical processes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions in Organic Chemistry
- The compound has been utilized in the synthesis of small-ring compounds, particularly in the study of reactions involving phenylcyclobutane derivatives. For example, a study conducted by Manatt, Vogel, Knutson, and Roberts (1964) explored the hydrogenation of difluoro-dichloro-phenylcyclobutane compounds and their subsequent reactions to produce phenylcyclobutanol derivatives (Manatt et al., 1964).
Asymmetric Synthesis
- The compound plays a significant role in asymmetric synthesis. Hazelard, Fadel, and Guillot (2008) reported the first synthesis of enantiomerically pure derivatives of this compound through an asymmetric Strecker synthesis, leading to the development of ornithine derivatives (Hazelard et al., 2008).
Modular Synthons in Medicinal Chemistry
- It serves as a modular synthon for developing inhibitors of hydrolase enzymes. A study by Mohammad, Reidl, Zeller, and Becker (2020) highlighted its transformation into various amide and sulfonamide-functionalized derivatives, showing its versatility in synthesizing potential lead inhibitors (Mohammad et al., 2020).
Application in Catalytic Processes
- This compound has been used in catalytic processes, particularly in the synthesis of aminocyclobutanes. Feng, Hao, Liu, and Buchwald (2019) described its application in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through a CuH-catalyzed hydroamination process (Feng et al., 2019).
Importance in Biochemistry
- It has shown significance in biochemical studies, particularly in the investigation of monoamine oxidase inactivators. Silverman and Zieske (1986) demonstrated that phenylcyclobutylamine, a related compound, acts as both a substrate and an inactivator of monoamine oxidase, highlighting the biochemical relevance of such cyclobutylamine derivatives (Silverman & Zieske, 1986).
Safety And Hazards
This section would detail any hazards associated with the compound, as well as appropriate safety precautions.
Zukünftige Richtungen
This would involve a discussion of potential future research directions or applications for the compound.
Please note that the availability and depth of information can vary depending on the specific compound and the extent of research that has been conducted on it. For a comprehensive analysis, it would be best to consult a variety of sources, including scientific literature and databases. If you have access to a library or a university database, those could be good places to start. You could also consider reaching out to a chemist or a professor for more detailed information.
Eigenschaften
IUPAC Name |
(1R,2R)-2-phenylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWXBXHIAUZHMB-DHTOPLTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride | |
CAS RN |
1969288-19-4 | |
| Record name | rac-(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)
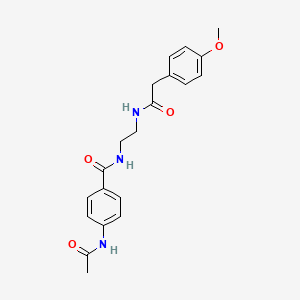
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)
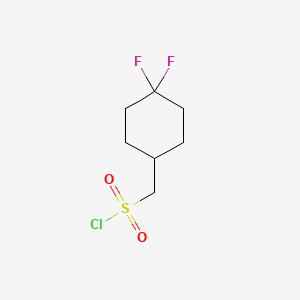
![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)
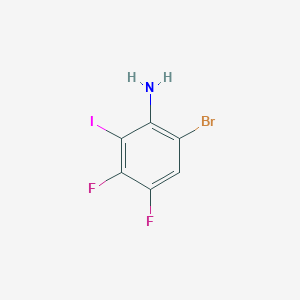
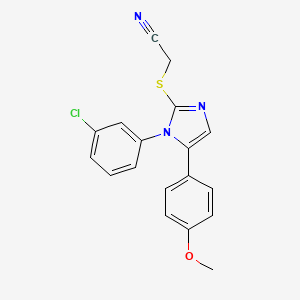
![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)
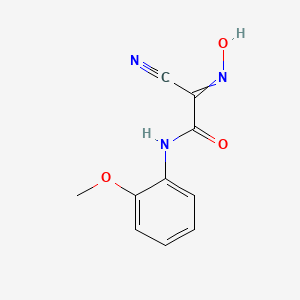
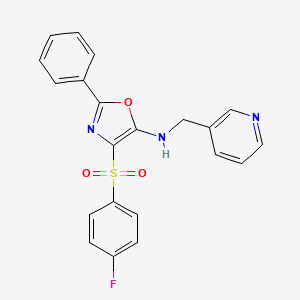
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)
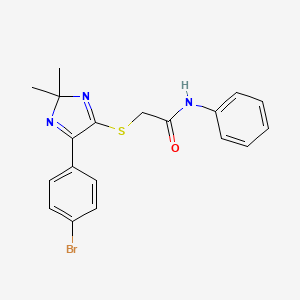
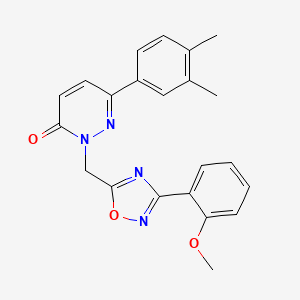
![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)